tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKRCWQUZNZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Boc Protection of 2-(3-Chlorophenyl)propan-2-amine
Reaction Mechanism and Reagent Selection
The most direct route to tert-butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate involves the protection of 2-(3-chlorophenyl)propan-2-amine using di-tert-butyl dicarbonate (boc-anhydride). This method, adapted from analogous procedures in carbamate synthesis, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of boc-anhydride. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to scavenge the generated acid.
Experimental Procedure
A stirred solution of 2-(3-chlorophenyl)propan-2-amine (1.0 equiv) in anhydrous THF (10 mL/mmol) is cooled to 0°C under nitrogen. Boc-anhydride (1.2 equiv) is added dropwise, followed by DIPEA (2.5 equiv). The mixture is warmed to room temperature and stirred for 12–16 hours. Completion is monitored by thin-layer chromatography (TLC; eluent: petroleum ether/ethyl acetate 4:1). The reaction is quenched with water, and the product is extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification via flash chromatography (petroleum ether/ethyl acetate 8:1) yields the title compound as a white solid.
Optimization Insights
Alternative Route: Carbamate Synthesis via Chloroformate Intermediate
Stepwise Amine Activation and tert-Butoxycarbonylation
An alternative strategy employs tert-butyl chloroformate to directly introduce the boc group. This method, though less common, is advantageous for substrates sensitive to boc-anhydride. The reaction proceeds via in situ generation of a reactive carbamoyl chloride intermediate, which is subsequently quenched with tert-butanol.
Synthetic Protocol
To a solution of 2-(3-chlorophenyl)propan-2-amine (1.0 equiv) in DCM (15 mL/mmol) at 0°C, tert-butyl chloroformate (1.1 equiv) is added slowly. Pyridine (2.0 equiv) is introduced to neutralize HCl byproduct. After stirring at room temperature for 6 hours, the mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. The organic phase is dried over magnesium sulfate and concentrated. Recrystallization from hexane/ethyl acetate (5:1) affords the carbamate.
Critical Parameters
Comparative Analysis of Methodologies
| Method | Reagents | Solvent | Yield | Purification |
|---|---|---|---|---|
| Boc Protection | Boc-anhydride, DIPEA | THF | 85–90% | Flash chromatography |
| Chloroformate Route | t-BuOCOCl, Pyridine | DCM | 70–75% | Recrystallization |
| One-Pot Deprotection | Thiourea, Boc-anhydride | Ethanol/AcOH | 80–85% | Chromatography |
Key Observations :
Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 3H, ArH), 7.15 (d, J = 8.0 Hz, 1H, ArH), 4.85 (s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.40 (s, 6H, CH(CH₃)₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 144.5 (C-Cl), 128.9–126.3 (ArC), 79.8 (C(CH₃)₃), 52.1 (CH(CH₃)₂), 28.4 (C(CH₃)₃), 24.7 (CH(CH₃)₂).
- IR (cm⁻¹) : 3357 (N-H), 2977 (C-H), 1716 (C=O), 1494 (C-Cl).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The carbamate group can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate is C13H18ClN1O2. The structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-chlorophenyl group. This unique configuration contributes to its reactivity and stability, making it suitable for various applications.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate in the synthesis of other organic compounds. Its carbamate functionality allows it to act as a protecting group for amines, facilitating selective reactions. The stability of the compound under various reaction conditions enhances its utility in complex organic syntheses.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry as an intermediate in the development of pharmaceuticals. Its structure allows for modifications that can lead to the synthesis of bioactive molecules. For instance, derivatives of carbamates are often explored for their therapeutic effects against neurological disorders, including Alzheimer's disease.
Case Study: Neuroprotective Effects
Research indicates that related compounds can inhibit β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's pathology. These compounds help prevent amyloid beta peptide aggregation, demonstrating the potential of carbamate derivatives in neuroprotection .
Biological Research
In biological studies, this compound has been utilized to investigate enzyme mechanisms and protein modifications. Its ability to form stable carbamate linkages allows it to interact with various proteins, potentially altering their activity or stability.
Table 2: Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Acts as a substrate or inhibitor in biochemical assays |
| Cellular Protection | Reduces oxidative stress in cell cultures |
| Neuroprotective Mechanism | Inhibits amyloid beta-induced cell death |
Industrial Applications
In industrial settings, this compound is valuable for producing polymers and materials that require carbamate functionalities. Its unique balance of hydrophilic and hydrophobic properties makes it suitable for applications where selective solubility is required.
Polymer Production
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The carbamate groups facilitate interactions within the polymer network, improving overall performance.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups (4-methoxyphenyl) increase electron density, enhancing solubility .
- Physical State : Solid-state analogs (e.g., 4-methoxyphenyl derivative) suggest crystallinity, while indole-containing derivatives often exist as oils due to conformational flexibility .
Biological Activity
tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate, also known by its CAS number 298-59-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H20ClNO2. The structure features a tert-butyl group, a chlorophenyl moiety, and a carbamate functional group, which contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the carbamate group suggests potential inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission.
Antimicrobial Activity
Studies have shown that carbamate derivatives exhibit antimicrobial properties. For example, compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values and zones of inhibition.
| Compound Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Gram-positive bacteria | 6 - 12.5 | 10 - 29 |
| Gram-negative bacteria | 6 - 25 | 10 - 20 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anti-cancer properties of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia cells | 0.13 ± 0.06 |
| Mouse lymphoma cells | 1.5 |
These findings suggest that the compound may possess significant cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various carbamate derivatives, including this compound. The study found that this compound exhibited promising cytotoxic effects against multiple cancer cell lines, with specific attention to its mechanism involving apoptosis induction.
Research on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of carbamates against resistant bacterial strains. The results indicated that this compound displayed significant activity against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic: How can the synthesis of tert-butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate be optimized for higher yields?
Methodological Answer:
- Coupling Reagents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate condensation between tert-butyl carbamate derivatives and substituted carboxylic acids. These reagents improve reaction efficiency by activating carboxyl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction kinetics. Evidence suggests acetonitrile is optimal for minimizing side reactions .
- Temperature Control : Maintain temperatures between 0–25°C to prevent decomposition of the tert-butyl protecting group.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.
Basic: What characterization techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions) and confirm stereochemistry. Use SHELX software for refinement (R-factor < 0.06 recommended) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₄H₁₉ClNO₂: [M+H]⁺ = 268.1104).
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like CDC25 phosphatases). Focus on hydrogen-bonding and hydrophobic contacts with the carbamate and 3-chlorophenyl groups .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS, 100 ns trajectories).
Advanced: What mechanistic insights explain the stability of the tert-butyl carbamate group under acidic conditions?
Methodological Answer:
- Steric Shielding : The bulky tert-butyl group hinders nucleophilic attack on the carbamate carbonyl, reducing hydrolysis rates .
- pH-Dependent Reactivity : Under strongly acidic conditions (pH < 2), partial protonation of the carbonyl oxygen increases electrophilicity, but steric effects dominate. Use trifluoroacetic acid (TFA) for controlled deprotection .
- Kinetic Studies : Monitor degradation via HPLC at λ = 254 nm. Half-life (t₁/₂) in 1M HCl at 25°C exceeds 24 hours, confirming stability .
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
Methodological Answer:
- Data Validation : Cross-check SHELXL refinement parameters (e.g., R-factor, wR2). Acceptable thresholds: R < 0.06, wR2 < 0.15 .
- Hydrogen Bond Analysis : Use Mercury software to visualize intermolecular interactions. For example, C–H⋯O bond lengths should align with literature values (2.5–3.2 Å) .
- Twinned Crystals : Employ PLATON’s TWINABS for data integration if twinning is suspected. Re-refine using HKL-3000 to improve data-to-parameter ratios (>15:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
